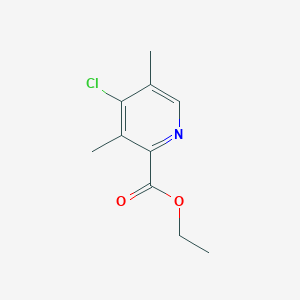
Ethyl 4-chloro-3,5-dimethylpicolinate
Cat. No. B123379
Key on ui cas rn:
187222-17-9
M. Wt: 213.66 g/mol
InChI Key: HUELRMPWVNICQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06437139B1
Procedure details


4-Chloro-2-ethoxycarbonyl-3,5-Lutidine (1 equivalent) was dissolved in methanol (4 volumes). The solution was cooled in an ice bath and while stirring sodium borohydride (1-4 eq.) was added in portions. The mixture was stirred and heated to reflux (80-85ℑC.). At the end of the reaction, the solvent was evaporated, water (2 volumes) was added and the product was extracted with toluene (2×4 volumes). The combined organic layers were stirred in an ice bath and HCl gas (1.2 eq.) was bubbled in solution. The 4-Chloro-2-hydroxymethyl-3,5-Lutidine hydrochloride salt was filtered, washed with toluene and dried at 50ℑ C. at high vacuum. The product was obtained as a white solid in 85% yield.




Yield
85%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([C:9](OCC)=[O:10])[C:3]=1[CH3:14].[BH4-].[Na+].Cl>CO>[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([CH2:9][OH:10])[C:3]=1[CH3:14] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC=C1C)C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled in an ice bath
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in portions
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux (80-85ℑC.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
At the end of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (2 volumes) was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with toluene (2×4 volumes)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The combined organic layers were stirred in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The 4-Chloro-2-hydroxymethyl-3,5-Lutidine hydrochloride salt was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 50ℑ C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained as a white solid in 85% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=NC=C1C)CO)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 85% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
